molecular formula C20H19BrN2O2S B2718852 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone CAS No. 255865-18-0

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone

Cat. No. B2718852
CAS RN: 255865-18-0
M. Wt: 431.35
InChI Key: NPWRDRJOUYXUES-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone group, which is a type of heterocyclic compound. These types of compounds often have biological activity and are found in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazolinone core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the oxoethyl and sulfanyl groups might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinazolinones, including derivatives similar to "2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone," have been synthesized through various chemical reactions highlighting their versatile chemical reactivity. For instance, the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones involves the reaction of 4-quinazolinones with phosphorus pentasulfide, producing 4-quinazolinethiones. Subsequent reactions with hydroxylamine hydrochloride or alkyl halides lead to the formation of ethers, esters, and sulfonates, showcasing the compound's ability to undergo multiple chemical transformations (Badr, El-Sherief, & Mahmoud, 1980). This chemical versatility is crucial for modifying quinazolinones for potential biological applications.

Biological Activities

Quinazolinones have shown a range of biological activities, making them valuable in medicinal chemistry. Specifically, studies have demonstrated the antibacterial efficiencies of quinazolinone derivatives, indicating their potential as antibacterial agents. The synthesis methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships to optimize their biological efficacy (Badr, El-Sherief, & Mahmoud, 1980). Furthermore, the modification of quinazolinones through reactions such as intramolecular cyclization and condensation with aromatic aldehydes highlights the potential for designing compounds with targeted biological activities.

Antimicrobial and Antifungal Properties

The design and synthesis of novel quinazolinone derivatives, such as 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, have been investigated for their antimicrobial and antifungal activities. These studies reveal significant biological activity against standard strains, demonstrating the compound's potential in developing new antimicrobial and antifungal agents. The synthesis process involves Knoevenagel condensation, further emphasizing the chemical flexibility of quinazolinones for medicinal chemistry applications (ANISETTI & Reddy, 2012).

Safety and Hazards

As with any chemical compound, handling “2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of quinazolinone derivatives is a promising area of research due to their potential biological activity. Future research could involve synthesizing and testing various derivatives of this compound to explore their potential as therapeutic agents .

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWRDRJOUYXUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone

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